molecular formula C21H16N2O3 B11628152 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone

Cat. No.: B11628152
M. Wt: 344.4 g/mol
InChI Key: QKYKXKAMPIBNOJ-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a dibenzoazepine core and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can act as a non-competitive antagonist of certain receptors, such as the 5-HT3A receptor. This interaction can modulate neurotransmitter release and influence various physiological processes . Additionally, the compound’s nitrophenyl group can participate in redox reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone is unique due to the combination of the dibenzoazepine core and the nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(4-nitrophenyl)methanone

InChI

InChI=1S/C21H16N2O3/c24-21(17-11-13-18(14-12-17)23(25)26)22-19-7-3-1-5-15(19)9-10-16-6-2-4-8-20(16)22/h1-8,11-14H,9-10H2

InChI Key

QKYKXKAMPIBNOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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